Reduced H-Bond Donors vs. Non-Methylated Analog Improves Permeability
The N-methyl substitution in 1-methyl-2-oxopiperidine-4-carboxylic acid eliminates the lactam N–H hydrogen-bond donor present in the non-methylated analog 2-oxopiperidine-4-carboxylic acid (CAS 24537-50-6). This results in a hydrogen-bond donor count of 1 versus 2 for the comparator, while the acceptor count remains similar (2 vs. 2) [REFS-1, REFS-2]. The reduction in H-bond donors is a well-established predictor of improved passive membrane permeability and blood-brain barrier penetration [2]. This is accompanied by a shift in computed LogP: -0.0606 (ChemScene) for the target compound versus -0.1269 (Molbase) or -0.9 (PubChem XLogP3) for the non-methylated analog, indicating a measurable increase in lipophilicity [REFS-1, REFS-2, REFS-4].
| Evidence Dimension | Hydrogen-Bond Donor Count & LogP (Lipophilicity) |
|---|---|
| Target Compound Data | H-Donors: 1; LogP: -0.0606 (ChemScene computational); H-Acceptors: 2; TPSA: 57.61 Ų |
| Comparator Or Baseline | 2-Oxopiperidine-4-carboxylic acid (24537-50-6): H-Donors: 2; LogP: -0.1269 (Molbase) / -0.9 (PubChem XLogP3); H-Acceptors: 2; TPSA: 69.89 Ų |
| Quantified Difference | H-Donors reduced by 1 (50% reduction); LogP increased by ~0.07 to ~0.84 units (depending on comparator LogP source); TPSA reduced by 12.28 Ų |
| Conditions | Computed physicochemical properties from ChemScene, Molbase, and PubChem databases |
Why This Matters
Fewer H-bond donors and higher LogP predict superior membrane permeability, making this compound a preferred choice when designing CNS-penetrant candidates or when passive diffusion is rate-limiting.
- [1] Molbase. 2-Oxopiperidine-4-carboxylic acid (24537-50-6). LogP -0.1269, PSA 69.89, H-Donors 2, H-Acceptors 3. https://qiye.molbase.cn/d20990/2361759-56972222/ View Source
- [2] PubChem. 2-Oxopiperidine-4-carboxylic acid (CID 55286080). XLogP3-AA: -0.9; H-Bond Donor Count: 2; H-Bond Acceptor Count: 3. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Class-level inference: H-bond donor count and LogP as permeability predictors). View Source
